molecular formula C16H13BrClF3N2O3S B296933 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Katalognummer B296933
Molekulargewicht: 485.7 g/mol
InChI-Schlüssel: STSPJINZEXYLAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as BAY 43-9006 or sorafenib, which is a targeted therapy drug used for the treatment of cancer, particularly liver, kidney, and thyroid cancers.

Wirkmechanismus

Sorafenib exerts its anticancer effects by inhibiting the activity of RAF kinases, which are upstream regulators of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cell growth, differentiation, and survival. In addition, sorafenib inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells. It also inhibits tumor angiogenesis by reducing the production of pro-angiogenic factors and increasing the secretion of anti-angiogenic factors. Sorafenib has been reported to have immunomodulatory effects by enhancing the activity of natural killer (NK) cells and T cells, which play a crucial role in the immune response against cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments, including its high potency, specificity, and selectivity for RAF kinases and other protein kinases. It also has a long half-life and can be administered orally, making it convenient for preclinical and clinical studies. However, sorafenib has some limitations, including its potential toxicity and adverse effects, such as hand-foot skin reaction, diarrhea, hypertension, and fatigue.

Zukünftige Richtungen

There are several future directions for the research on sorafenib, including the development of new formulations and delivery systems to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to sorafenib and guide its clinical use. In addition, the combination of sorafenib with other targeted therapies, immunotherapies, or chemotherapy agents is being explored to enhance its anticancer effects. Finally, the role of sorafenib in the prevention and treatment of cancer metastasis and recurrence is an important area for future investigation.
Conclusion:
In conclusion, 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound with potent anticancer properties. Its mechanism of action involves the inhibition of RAF kinases, VEGFR, and PDGFR, which are essential for cancer cell survival, proliferation, and angiogenesis. Sorafenib has been approved for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma. Future research on sorafenib should focus on the development of new formulations and delivery systems, identification of biomarkers, combination with other therapies, and prevention of cancer metastasis and recurrence.

Synthesemethoden

The synthesis method of 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves several steps. It starts with the reaction of 4-bromoaniline with methylsulfonyl chloride to obtain 4-bromo(methylsulfonyl)aniline. This intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Wissenschaftliche Forschungsanwendungen

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its anticancer properties. It inhibits the activity of several protein kinases, including RAF kinases, which play a crucial role in cancer cell proliferation, survival, and angiogenesis. Sorafenib has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-refractory differentiated thyroid carcinoma.

Eigenschaften

Molekularformel

C16H13BrClF3N2O3S

Molekulargewicht

485.7 g/mol

IUPAC-Name

2-(4-bromo-N-methylsulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H13BrClF3N2O3S/c1-27(25,26)23(12-5-3-11(17)4-6-12)9-15(24)22-14-8-10(16(19,20)21)2-7-13(14)18/h2-8H,9H2,1H3,(H,22,24)

InChI-Schlüssel

STSPJINZEXYLAJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Br

Kanonische SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.